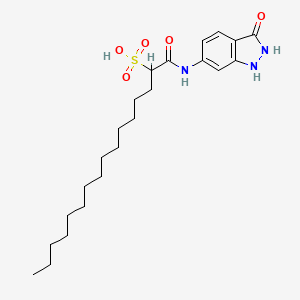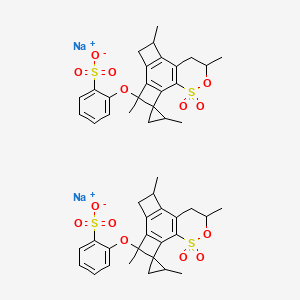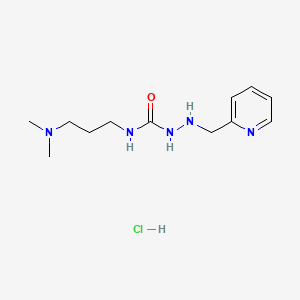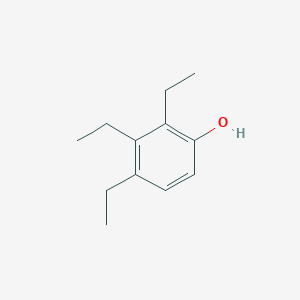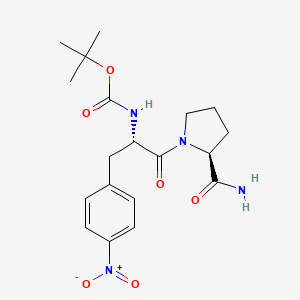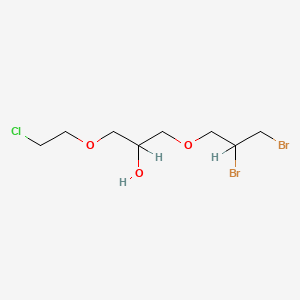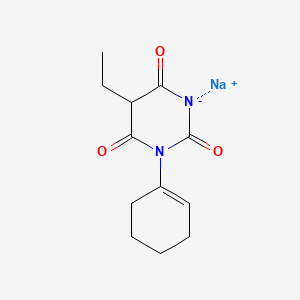
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound is characterized by the presence of a cyclohexene ring attached to the barbiturate core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate typically involves the reaction of 1-cyclohexen-1-ylamine with diethyl malonate, followed by cyclization and subsequent reaction with sodium ethoxide. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium chloride in aqueous solution.
Major Products:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various barbiturate salts depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Sodium 5-ethylbarbiturate: Lacks the cyclohexene ring, resulting in different pharmacological properties.
Sodium 1-(1-cyclohexen-1-yl)-5-methylbarbiturate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in potency and duration of action.
Uniqueness: Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate is unique due to the presence of the cyclohexene ring, which imparts distinct chemical reactivity and pharmacological effects compared to other barbiturates. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
94201-50-0 |
|---|---|
Molekularformel |
C12H15N2NaO3 |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
sodium;1-(cyclohexen-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h6,9H,2-5,7H2,1H3,(H,13,15,17);/q;+1/p-1 |
InChI-Schlüssel |
RKVKFVQTWSKNSA-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1C(=O)[N-]C(=O)N(C1=O)C2=CCCCC2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)


![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
